(2E,2'E)-N,N'-butane-1,4-diylbis[3-(4-methylphenyl)prop-2-enamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-METHYLPHENYL)-N~1~-(4-{[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}BUTYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and conjugated double bonds. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-METHYLPHENYL)-N~1~-(4-{[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}BUTYL)-2-PROPENAMIDE typically involves a multi-step process:
Preparation of (E)-3-(4-METHYLPHENYL)-2-PROPENOIC ACID: This can be achieved through the Wittig reaction, where 4-methylbenzaldehyde reacts with a phosphonium ylide to form the corresponding (E)-alkene.
Formation of (E)-3-(4-METHYLPHENYL)-2-PROPENOYL CHLORIDE: The acid is then converted to its acyl chloride using reagents like thionyl chloride or oxalyl chloride.
Amidation Reaction: The acyl chloride reacts with 4-aminobutylamine to form the intermediate amide.
Final Coupling: The intermediate amide undergoes a coupling reaction with another equivalent of (E)-3-(4-METHYLPHENYL)-2-PROPENOYL CHLORIDE to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction of the double bonds can yield saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinones and other oxidized aromatic derivatives.
Reduction: Saturated amides and alkanes.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-METHYLPHENYL)-N~1~-(4-{[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}BUTYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and aromatic rings.
Mechanism of Action
The mechanism by which (E)-3-(4-METHYLPHENYL)-N~1~-(4-{[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}BUTYL)-2-PROPENAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to downstream effects on cellular pathways. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate access or altering enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-METHYLPHENYL)-2-PROPENOIC ACID: A precursor in the synthesis of the target compound.
(E)-3-(4-METHYLPHENYL)-N~1~-(4-AMINOBUTYL)-2-PROPENAMIDE: An intermediate in the synthesis process.
Uniqueness
What sets (E)-3-(4-METHYLPHENYL)-N~1~-(4-{[(E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}BUTYL)-2-PROPENAMIDE apart from similar compounds is its dual aromatic system and extended conjugation, which confer unique electronic properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H28N2O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(E)-3-(4-methylphenyl)-N-[4-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]butyl]prop-2-enamide |
InChI |
InChI=1S/C24H28N2O2/c1-19-5-9-21(10-6-19)13-15-23(27)25-17-3-4-18-26-24(28)16-14-22-11-7-20(2)8-12-22/h5-16H,3-4,17-18H2,1-2H3,(H,25,27)(H,26,28)/b15-13+,16-14+ |
InChI Key |
IERBFMHXMZZBEY-WXUKJITCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC=C(C=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCCCCNC(=O)C=CC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.